3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its complex structure, which includes a tert-butylphenyl group, a methoxyphenyl group, and a naphthalen-1-ylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the tert-Butylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.
Introduction of the Methoxyphenyl Group: This can be done via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.
Attachment of the Naphthalen-1-ylmethylsulfanyl Group: This step involves a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring or aromatic groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Triazoles are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be studied for similar activities.
Medicine
In medicine, the compound could be explored as a potential therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the aromatic groups can facilitate binding to biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-butylphenyl)-4-(4-hydroxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-tert-butylphenyl)-4-(4-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-tert-butylphenyl)-4-(4-fluorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole lies in the combination of its substituents. The presence of the methoxy group can influence its electronic properties and reactivity, while the naphthalen-1-ylmethylsulfanyl group can enhance its hydrophobicity and potential interactions with biological targets. This combination of features makes it a versatile compound for various applications.
Properties
Molecular Formula |
C30H29N3OS |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C30H29N3OS/c1-30(2,3)24-14-12-22(13-15-24)28-31-32-29(33(28)25-16-18-26(34-4)19-17-25)35-20-23-10-7-9-21-8-5-6-11-27(21)23/h5-19H,20H2,1-4H3 |
InChI Key |
CQRCHLAFWAUXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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